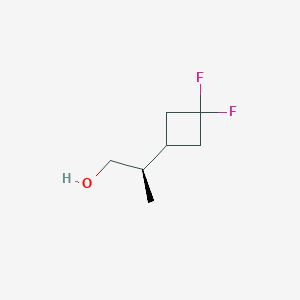

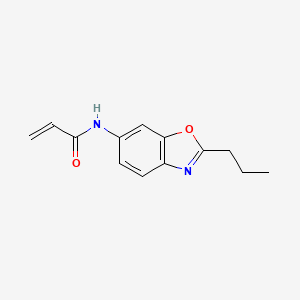

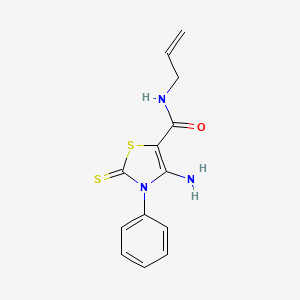

![molecular formula C9H11N3 B2943302 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine CAS No. 945021-49-8](/img/structure/B2943302.png)

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of this compound and its derivatives involves various chemical reactions. For instance, one study reported a hit to lead process to fine-tune the potency of a previously reported inhibitor, which led to the discovery of a potent PqsR antagonist . Another study discussed the synthesis of imidazole containing compounds, highlighting the broad range of chemical and biological properties of imidazole .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For example, one study reported that moving the chlorine atom to position 5 in a compound or introducing an additional chlorine atom abolished the activity in the PA bioluminescent reporter assay .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .Scientific Research Applications

Green Chemistry and Catalysis

- The novel nanostructured molten salt, 2,6-Dimethylpyridinium trinitromethanide, efficiently catalyzes the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives, showcasing an eco-friendly approach in catalysis and organic synthesis (Zolfigol et al., 2015).

Organometallic Chemistry and Catalysis

- Zirconium complexes supported by an imidazolone framework have been synthesized and characterized, demonstrating effectiveness as catalysts for the intramolecular hydroamination of primary and secondary amines (Hu et al., 2010).

Molecular Synthesis and Characterization

- A dual-sensitive probe of 1-imidazole-2-(5-benzoacridine)-ethanone has been developed for the determination of free amines with fluorescence detection and online atmospheric chemical ionization-mass spectrometry identification, enhancing analytical methodologies in environmental science (You et al., 2010).

Materials Science and Sensing

- Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized, exhibiting selective sensitivity to benzaldehyde-based derivatives, which positions them as potential fluorescence sensors for chemical detection (Shi et al., 2015).

X-ray Crystallography

- X-ray powder diffraction data provide detailed insights into the structural aspects of N,N-dimethyl-1H-benzo[d]imidazol-2-amine, aiding in the understanding of its crystallographic properties (Lin et al., 2021).

Chemical Synthesis Techniques

- Innovative approaches in the synthesis of pyrimidine- and quinazoline-fused benzimidazole derivatives have been explored, demonstrating the versatility of 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine in facilitating the development of novel organic compounds (Kim et al., 2018).

Mechanism of Action

Target of Action

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound with a wide range of potential biological activities . . It’s worth noting that imidazole derivatives, which this compound is a part of, have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to reduced transcription of specific genes .

Biochemical Pathways

It’s worth noting that imidazole derivatives have been reported to interact with various biochemical pathways, leading to a wide range of downstream effects .

Result of Action

Imidazole derivatives have been reported to induce a wide range of effects, such as cell cycle arrest and apoptosis in certain cancer cells .

Properties

IUPAC Name |

1,7-dimethylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-4-3-5-7-8(6)12(2)9(10)11-7/h3-5H,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMNAVGFMHNVBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N2C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

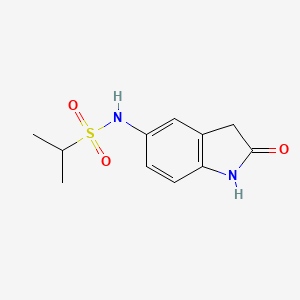

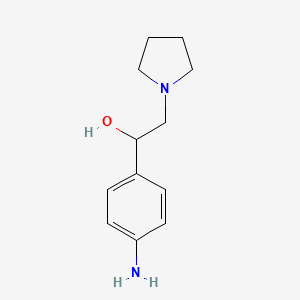

![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/no-structure.png)

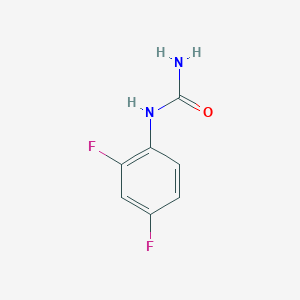

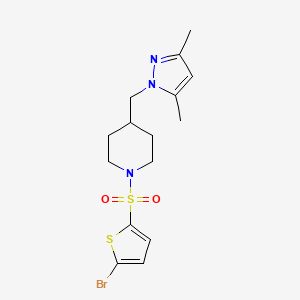

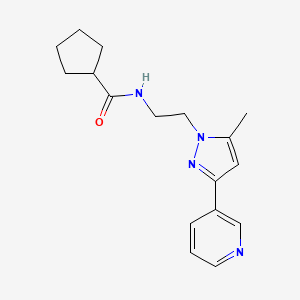

![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2943235.png)

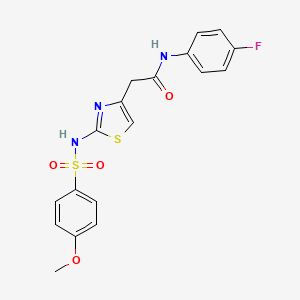

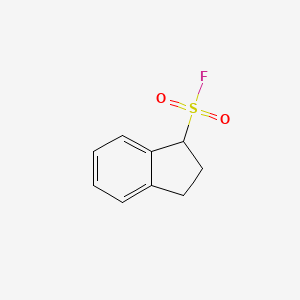

![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2943238.png)

![3,7,9-trimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2943240.png)